molecular formula C21H19BrN2O3 B11359351 4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

4-bromo-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11359351
M. Wt: 427.3 g/mol
InChI Key: KFAMAPDVDTUTQK-UHFFFAOYSA-N
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Description

4-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dimethoxyphenyl group, and a pyridinyl group attached to a benzamide core. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19BrN2O3/c1-26-18-11-6-15(13-19(18)27-2)14-24(20-5-3-4-12-23-20)21(25)16-7-9-17(22)10-8-16/h3-13H,14H2,1-2H3

InChI Key

KFAMAPDVDTUTQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the bromination of benzamide to form 4-bromobenzamide.

    Attachment of the Dimethoxyphenyl Group:

    Incorporation of the Pyridinyl Group: Finally, the pyridinyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: This compound has a similar structure but with methyl groups instead of methoxy groups.

    4-BROMO-N-(3,4-DIMETHOXYPHENYL)BENZAMIDE: Lacks the pyridinyl group, making it less complex.

Uniqueness

4-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both the dimethoxyphenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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